molecular formula C18H18N2O2 B12131790 Dispiro[benzoxazole-2(3H),1'-cyclohexane-4',2''(3''H)-benzoxazole](9CI)

Dispiro[benzoxazole-2(3H),1'-cyclohexane-4',2''(3''H)-benzoxazole](9CI)

Cat. No.: B12131790
M. Wt: 294.3 g/mol
InChI Key: FJROOULKKSNURM-UHFFFAOYSA-N
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Description

Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole is a complex organic compound characterized by its unique dispiro structure, which includes two benzoxazole rings connected through a cyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole typically involves the cyclization of 2-aminophenol with aromatic aldehydes in the presence of a catalyst. One common method includes the use of a Ni(II) complex-assisted intramolecular cyclization reaction. This reaction is carried out in the presence of dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 80°C for 3-4 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenated benzoxazole derivatives can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzoxazole derivatives, and various substituted benzoxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including anti-microbial, anti-fungal, and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a single benzoxazole ring, used in various chemical and medicinal applications.

    Spiro[benzoxazole-2,1’-cyclohexane]: A related compound with a single spiro linkage, offering different reactivity and applications.

    Dispiro[benzoxazole-2,1’-cyclohexane-4’,2’'-benzoxazole]: Another dispiro compound with a different arrangement of the benzoxazole and cyclohexane moieties.

Uniqueness

Dispirobenzoxazole-2(3H),1’-cyclohexane-4’,2’‘(3’'H)-benzoxazole is unique due to its dual benzoxazole rings connected through a cyclohexane moiety, providing distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H18N2O2/c1-3-7-15-13(5-1)19-17(21-15)9-11-18(12-10-17)20-14-6-2-4-8-16(14)22-18/h1-8,19-20H,9-12H2

InChI Key

FJROOULKKSNURM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13NC4=CC=CC=C4O3)NC5=CC=CC=C5O2

Origin of Product

United States

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